Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate
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Overview
Description
Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate is an organic compound known for its unique chemical structure and properties. It is an ester formed from the reaction of propan-2-ol (isopropanol) and 4-tert-butylcyclohex-1-en-1-yl acetic acid. This compound is often used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate typically involves the esterification reaction between propan-2-ol and 4-tert-butylcyclohex-1-en-1-yl acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or ethers depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Isopropyl acetate: Similar ester structure but lacks the cyclohexene ring and tert-butyl group.
Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Butyl acetate: Similar ester but with a butyl group instead of the propan-2-yl group.
Uniqueness
Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate is unique due to the presence of the cyclohexene ring and the tert-butyl group, which confer specific chemical properties and reactivity. These structural features make it distinct from other simpler esters and contribute to its specific applications in various fields.
Properties
CAS No. |
919769-06-5 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
propan-2-yl 2-(4-tert-butylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C15H26O2/c1-11(2)17-14(16)10-12-6-8-13(9-7-12)15(3,4)5/h6,11,13H,7-10H2,1-5H3 |
InChI Key |
VKISDHIYUQEBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
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